molecular formula C18H19NO3 B557550 Fmoc-L-alaninol CAS No. 161529-13-1

Fmoc-L-alaninol

Cat. No.: B557550
CAS No.: 161529-13-1
M. Wt: 297.3 g/mol
InChI Key: GIZCEJUGNDJXMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-alaninol can be synthesized through several methods. One common method involves the protection of the amino group of L-alaninol with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting L-alaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar protection strategies. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-alaninol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-L-alaninol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Fmoc-L-alaninol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alaninol, preventing unwanted side reactions during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .

Comparison with Similar Compounds

    Fmoc-L-alanine: Similar in structure but lacks the hydroxyl group.

    Fmoc-L-phenylalanine: Contains a phenyl group instead of a methyl group.

    Fmoc-L-tyrosine: Contains a hydroxyl group on the aromatic ring.

Uniqueness: Fmoc-L-alaninol is unique due to the presence of both the Fmoc protecting group and the hydroxyl group, making it versatile for various synthetic applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCEJUGNDJXMH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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